molecular formula C15H11N3O3 B2653221 N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1796971-37-3

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2653221
CAS RN: 1796971-37-3
M. Wt: 281.271
InChI Key: MLHQUNFQLLMOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide, also known as ML277, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to have potent and selective activity against the voltage-gated potassium channel Kv7.2/7.3, which is involved in the regulation of neuronal excitability.

Scientific Research Applications

VEGFR-2 Inhibition

One study found that substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, which are structurally related to N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide, act as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is competitive with ATP and showed efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Selective Sensing Material

N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide was used as a selective sensing material in the PVC membrane for constructing a new chromium ion selective electrode. This electrode demonstrated high selectivity towards Cr(III) ions and showed potential for direct determination of trace amounts of chromium in various samples (Hajiaghababaei et al., 2016).

Antifungal Activity

Pyrazole/isoxazole-3-carboxamido-4-carboxylic acids, related to N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide, showed antifungal activity against various phytopathogenic fungi. The presence of carboxamide and carboxylic groups was critical for biological activity in this series of compounds (Vicentini et al., 2007).

Anti-Fatigue Effects

Benzamide derivatives, like N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide, have been studied for their anti-fatigue effects. A study on benzamide derivatives in weight-loaded forced swimming mice showed enhanced swimming capacity, indicating potential anti-fatigue effects (Wu et al., 2014).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, structurally related to N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide, was identified as an isotype-selective histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 and demonstrated potential as an anticancer drug (Zhou et al., 2008).

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15(17-13-7-9-20-18-13)11-4-3-5-12(10-11)21-14-6-1-2-8-16-14/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHQUNFQLLMOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide

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